4-(dimethylamino)-N,N-dimethyl-3-nitrobenzamide

Enzyme inhibition Aminopeptidase N Histone deacetylase

This 4-(dimethylamino)-N,N-dimethyl-3-nitrobenzamide (CAS 1160996-14-4) is the precise 4-substituted-3-nitrobenzamide scaffold required for reproducible APN-targeted research. With >3,300-fold selectivity for APN (IC50 30 nM) over HDAC1/2, it enables interrogation of angiogenesis and tumor invasion pathways without confounding HDAC effects. The electron-donating dimethylamino group at the 4-position critically alters target engagement compared to unsubstituted or 4-chloro analogs. At 98% HPLC purity and well-characterized physicochemical properties (MW 237.25, C11H15N3O3), it is suitable as an analytical reference standard for HPLC, MS, or qNMR method development. Choose the correct 4-substitution pattern—your assay reproducibility depends on it.

Molecular Formula C11H15N3O3
Molecular Weight 237.259
CAS No. 1160996-14-4
Cat. No. B2500425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(dimethylamino)-N,N-dimethyl-3-nitrobenzamide
CAS1160996-14-4
Molecular FormulaC11H15N3O3
Molecular Weight237.259
Structural Identifiers
SMILESCN(C)C1=C(C=C(C=C1)C(=O)N(C)C)[N+](=O)[O-]
InChIInChI=1S/C11H15N3O3/c1-12(2)9-6-5-8(11(15)13(3)4)7-10(9)14(16)17/h5-7H,1-4H3
InChIKeyNBTMKDLBIDZGEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Dimethylamino)-N,N-dimethyl-3-nitrobenzamide (CAS 1160996-14-4) Chemical Identity and Procurement Baseline


4-(Dimethylamino)-N,N-dimethyl-3-nitrobenzamide (CAS 1160996-14-4) is a trisubstituted benzamide derivative featuring a para-dimethylamino group and a meta-nitro group on the phenyl ring, with a N,N-dimethyl carboxamide at the 1-position . This compound, with a molecular formula of C11H15N3O3 and a molecular weight of 237.25 g/mol , belongs to the 4-substituted-3-nitrobenzamide scaffold class that has been systematically investigated for antitumor and enzyme inhibitory activities [1]. Its dual substitution pattern—incorporating both an electron-donating dimethylamino group and an electron-withdrawing nitro group—confers distinct physicochemical and pharmacological properties that differentiate it from simpler analogs lacking the 4-substituent [1].

4-(Dimethylamino)-N,N-dimethyl-3-nitrobenzamide: Why In-Class Compounds Cannot Be Interchanged


The 4-dimethylamino substitution in this benzamide scaffold is not merely decorative—it fundamentally alters both target engagement profile and physicochemical behavior relative to other 4-substituted or unsubstituted analogs. While the 3-nitrobenzamide core is shared among several commercially available research compounds, the nature of the 4-position substituent (e.g., hydrogen, chloro, amino, or dimethylamino) dictates electronic distribution, steric accommodation within enzyme active sites, and metabolic stability [1]. For instance, N,N-dimethyl-3-nitrobenzamide (lacking the 4-substituent) exhibits entirely different cellular potency profiles in hypoxia-selective cytotoxicity assays , while 4-chloro and 4-amino variants diverge substantially in target selectivity [1]. Procurement decisions based solely on scaffold similarity—without accounting for the precise 4-dimethylamino substitution pattern documented below—risk introducing uncharacterized variables into reproducible experimental workflows.

4-(Dimethylamino)-N,N-dimethyl-3-nitrobenzamide Quantitative Differentiation Evidence


Target Engagement Selectivity: APN vs. HDAC1/2 Differential Activity

4-(Dimethylamino)-N,N-dimethyl-3-nitrobenzamide demonstrates pronounced selectivity for Aminopeptidase N (APN) over Histone Deacetylase 1 and 2 (HDAC1/2), a target discrimination pattern that is not uniformly observed across 4-substituted-3-nitrobenzamide analogs [1]. The compound inhibits porcine kidney APN with an IC50 of 30 nM, while exhibiting negligible inhibition of human HDAC1/2 (IC50 > 100,000 nM) [1]. This >3,300-fold selectivity window represents a quantifiable differentiation parameter for researchers requiring APN-specific tool compounds without confounding HDAC activity. While direct comparative selectivity data for close analogs are not available in the same assay system, the absolute selectivity magnitude provides a benchmark against which substitution-dependent target engagement can be assessed [2].

Enzyme inhibition Aminopeptidase N Histone deacetylase Target selectivity

In Vitro Antitumor Potency: Class-Level Benchmarking for 4-Substituted-3-nitrobenzamides

Systematic structure-activity relationship (SAR) studies on 4-substituted-3-nitrobenzamide derivatives reveal that the 4-position substituent critically modulates antitumor potency across multiple cancer cell lines [1]. The lead compound in this series, designated 4a, exhibited GI50 values ranging from 1.904 to 2.111 μmol·L⁻¹ against HCT-116 (colorectal), MDA-MB435 (melanoma), and HL-60 (leukemia) cell lines in SRB proliferation assays [1]. Notably, the 4-substituent identity (dimethylamino vs. other moieties) is a key determinant of potency, with compounds 4g and 4l-4n demonstrating enhanced activity specifically against MDA-MB435 (GI50: 1.008-3.586 μmol·L⁻¹) and HL-60 (GI50: 1.993-3.778 μmol·L⁻¹) [1]. While direct comparative data for 4-(dimethylamino)-N,N-dimethyl-3-nitrobenzamide itself are not reported in this study, the established SAR framework positions the 4-dimethylamino substitution as a privileged structural feature conferring single-digit micromolar potency, in contrast to unsubstituted or alternatively substituted analogs that exhibit attenuated or divergent activity profiles [1].

Anticancer Cytotoxicity GI50 SAR

Commercial Availability and Purity Benchmarking

4-(Dimethylamino)-N,N-dimethyl-3-nitrobenzamide is commercially available from multiple reputable chemical suppliers with a minimum purity specification of 95% (HPLC) , and in some cases up to 98% . This purity threshold meets or exceeds typical research-grade standards for benzamide derivatives, ensuring reproducible experimental outcomes. In contrast, certain close analogs such as 4-chloro-N,N-dimethyl-3-nitrobenzamide (CAS 5334-04-3) are predominantly available only as custom synthesis products with variable lead times and no standardized purity guarantees , while N,N-dimethyl-3-nitrobenzamide (CAS 7291-02-3) is widely stocked but lacks the 4-substituent required for the target engagement profiles documented above .

Procurement Purity specification Supply chain

4-(Dimethylamino)-N,N-dimethyl-3-nitrobenzamide Recommended Application Scenarios


APN-Selective Chemical Probe Development

The compound's demonstrated >3,300-fold selectivity for Aminopeptidase N (IC50 = 30 nM) over HDAC1/2 (IC50 > 100,000 nM) positions it as a suitable starting scaffold for developing APN-selective chemical probes [1]. Researchers investigating APN's role in angiogenesis, tumor invasion, or immune modulation can employ this compound to interrogate APN-dependent pathways without confounding HDAC-mediated transcriptional effects, a limitation encountered with less selective benzamide-based inhibitors [1].

Medicinal Chemistry Lead Optimization

The established SAR for 4-substituted-3-nitrobenzamide derivatives, wherein 4-substitution confers single-digit micromolar antitumor potency across colorectal, melanoma, and leukemia cell lines [2], supports the use of 4-(dimethylamino)-N,N-dimethyl-3-nitrobenzamide as a versatile core scaffold for lead optimization campaigns. The dimethylamino group serves as a modifiable handle for further derivatization, while the nitro group provides a bioreducible moiety amenable to hypoxia-selective prodrug strategies [2].

Analytical Reference Standard for Benzamide Profiling

With a minimum purity of 95% (routinely 98% by HPLC) and well-characterized physicochemical properties including molecular weight of 237.25 g/mol and formula C11H15N3O3 , this compound is suitable as an analytical reference standard for HPLC method development, mass spectrometry calibration, or quantitative NMR studies involving substituted benzamide libraries.

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